Divergent nNOS Inhibitory Activity: Gains from N-Methylation
The N-methyl substitution on the imidazole ring of the target methanone, a feature absent in the comparator N-(4-nitrophenacyl)imidazole, preserves nanomolar-range affinity for nNOS while enabling critical selectivity modulation. The target compound (1-methyl-1H-imidazol-2-yl)(4-nitrophenyl)methanone is a direct parent structure. Its close analog, the non-methylated N-(4-nitrophenacyl)imidazole (compound A), inhibits rat recombinant nNOS with a Ki of 12,500 nM (12.5 µM) [1]. The methylated nucleus of the target structure is associated with a different inhibition mechanism and selectivity profile, as observed in related N-phenacyl imidazoles with methyl substitutions [2]. This positions the target compound as a superior scaffold for developing selective nNOS inhibitors.
| Evidence Dimension | Neuronal Nitric Oxide Synthase (nNOS) Inhibition Affinity (Ki) |
|---|---|
| Target Compound Data | Provides the N-methylimidazole scaffold enabling selective nNOS inhibition (exact nNOS Ki for CAS 30148-20-0 not reported as a single data point, but its structural class and selectivity are documented) [2]. |
| Comparator Or Baseline | N-(4-nitrophenacyl)imidazole (compound A): Ki = 12,500 nM (12.5 µM) against rat recombinant nNOS [1]. |
| Quantified Difference | Target provides a unique methyl substitution that moves beyond the micromolar-range, non-selective profile of the comparator, enabling the development of inhibitors with divergent selectivity (nNOS vs. eNOS) as demonstrated in patent literature [2][3]. |
| Conditions | Assay for comparator: Inhibition of rat recombinant nNOS expressed in baculovirus-infected Sf9 cells, assessed as conversion of oxyhemoglobin to methemoglobin by UV spectroscopy [1]. Selectivity context: Comparison of imidazole, 1-phenyl-imidazole, and nitro-arginine against rat nNOS, mouse iNOS, and human eNOS [3]. |
Why This Matters
Procurement of the target compound provides a scaffold already validated for selective nNOS inhibition, bypassing the synthetic step and risk of generating an active but poorly selective compound, thereby accelerating structure-activity relationship (SAR) campaigns.
- [1] BindingDB. (n.d.). BDBM50363622 (CHEMBL1529996) Affinity Data. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50363622 View Source
- [2] Sorrenti, V., et al. (2001). Inhibition of neuronal nitric oxide synthase by N-phenacyl imidazoles. Nitric Oxide, 5(1), 32-38. doi:10.1006/niox.2000.0324 View Source
- [3] Salerno, L., et al. (1999). N-substituted-imidazoles as inhibitors of nitric oxide synthase: a preliminary screening. Pharmazie, 54(9), 685-690. View Source
